

N-Methylcanaduim Iodide: A Versatile Precursor for Complex Molecule Synthesis

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Compound of Interest

Compound Name: *N*-Methylcanaduim iodide

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Methylcanaduim iodide, a quaternary ammonium salt derived from the natural alkaloid canadine (also known as tetrahydroberberine), is emerging as a valuable and reactive precursor in the synthesis of complex molecular architectures. Its activated N-methyl group makes it an excellent electrophile for nucleophilic substitution reactions, providing a strategic tool for the introduction of methyl groups and the construction of intricate heterocyclic systems. This document provides detailed application notes, experimental protocols, and key data associated with the use of **N-Methylcanaduim iodide** in synthetic chemistry.

Physicochemical Properties and Data

N-Methylcanaduim iodide is a structurally complex organoiodide compound.^[1] Key physicochemical data are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	$C_{21}H_{24}INO_4$	[1]
Molecular Weight	481.3 g/mol	[1]
CAS Number	100176-93-0	[1]
Appearance	Solid	[1]
Purity	$\geq 95\%$ (typically by HPLC)	[1]
Solubility	Soluble in methanol and DMSO	
Storage	-20°C	[1]

Synthesis of N-Methylcanadine Iodide

The preparation of **N-Methylcanadine iodide** is typically achieved through the direct N-methylation of canadine. Canadine itself can be isolated from various plant sources, including species from the Zanthoxylum and Corydalis genera. The methylation reaction proceeds via a standard SN2 mechanism.

Experimental Protocol: Synthesis of N-Methylcanadine Iodide from Canadine

This protocol outlines the synthesis of **N-Methylcanadine iodide** from its precursor, canadine.

Materials:

- Canadine (tetrahydroberberine)
- Methyl iodide (CH_3I)
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate

- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add canadine (1.0 equivalent).
- Add anhydrous DMF to dissolve the canadine.
- To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
- Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC).
- Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water.
- Extract the aqueous mixture with ethyl acetate three times.
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **N-Methylcanadium iodide**.

Application in Complex Molecule Synthesis: The Mavacuran Alkaloids

A practical application of this type of precursor is demonstrated in the total synthesis of C-mavacurine, a member of the complex mavacurane family of alkaloids. In this synthesis, the tertiary amine of the normavacurine core is methylated using methyl iodide to produce the corresponding quaternary iodide salt, (\pm)-C-mavacurine iodide.^[2] This reaction highlights the utility of N-alkylation in the late-stage functionalization of complex molecules.

Experimental Protocol: Synthesis of (\pm)-C-Mavacurine Iodide from (\pm)-Normavacurine

This protocol is adapted from the synthetic route reported by Mauger, A., et al. (2023).

Materials:

- (\pm)-Normavacurine
- Methyl iodide (MeI)
- Methanol (MeOH)

Procedure:

- Dissolve (\pm)-normavacurine (1.0 equivalent) in methanol.
- Cool the solution to 0°C in an ice bath.
- Add methyl iodide (excess, ~5-10 equivalents) to the solution.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude (\pm)-C-mavacurine iodide.
- The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Reaction Data

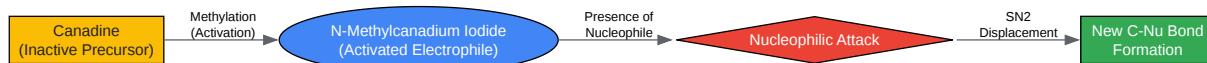
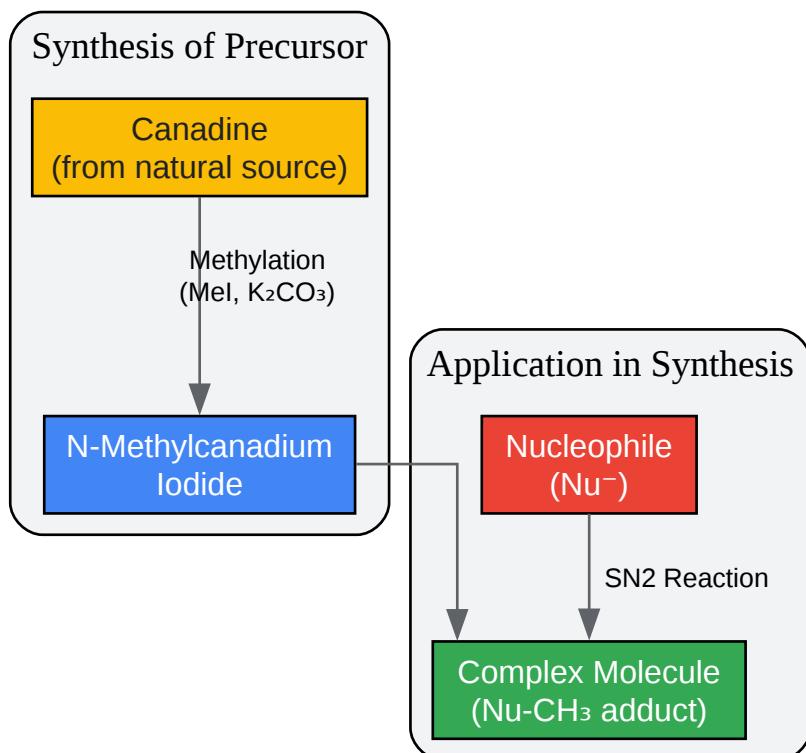
Reactant	Product	Reagents and Conditions	Yield	Reference
(\pm)-Normavacurine	(\pm)-C-Mavacurine Iodide	MeI, MeOH, 0°C to r.t.	60%	[2]

Reaction Mechanisms and Workflows

The reactivity of **N-Methylcanadium iodide** is dominated by nucleophilic substitution at the N-methyl group. The iodide ion is an excellent leaving group, facilitating the attack of a wide range of nucleophiles.

General Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the natural product precursor to the synthesis of more complex molecules using **N-Methylcanadium iodide**.



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References

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